Molecular weight and formula of S-Octyl chlorothioformate
Molecular weight and formula of S-Octyl chlorothioformate
An In-depth Technical Guide to S-Octyl Chlorothioformate
Abstract
S-Octyl chlorothioformate (CAS No. 13889-96-8) is a specialized organosulfur reagent characterized by its reactive chlorothioformate functional group. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis, and core reactivity. We delve into its pivotal role as a chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals, by enabling the precise introduction of thioester linkages. Detailed experimental protocols, safety considerations, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective and safe application in a laboratory setting.
Core Physicochemical Properties
S-Octyl chlorothioformate is a versatile reagent whose utility in synthetic chemistry is underpinned by its distinct physical and chemical characteristics. A clear understanding of these properties is essential for designing reaction conditions, optimizing processes, and ensuring safe handling.
The key quantitative data for S-Octyl chlorothioformate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13889-96-8 | [1][2][3][4] |
| Molecular Formula | C₉H₁₇ClOS | [1][2][3][4] |
| Molecular Weight | 208.75 g/mol | [2][4] |
| Density | ~1.045 g/cm³ | [1][2][4] |
| Boiling Point | 258.0 °C at 760 mmHg | [1][2][4] |
| Flash Point | 109.8 °C | [1][2][4][5] |
| Refractive Index | ~1.479 | [1][4] |
| InChIKey | AADUTVXTSYIBNU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCCCCCSC(=O)Cl | [2] |
Note: Some values, such as boiling point and density, are often predicted and may vary slightly based on the supplier and purity.
Synthesis and Chemical Reactivity
Industrial Synthesis
The primary industrial synthesis of S-Octyl chlorothioformate involves the reaction between 1-octanethiol (also known as octyl mercaptan) and phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.[6]
Causality of Reagent Choice:
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1-Octanethiol: This substrate provides the S-octyl group, a lipophilic eight-carbon chain that can be crucial for modulating the solubility and biological activity of target molecules in drug development.
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Phosgene/Triphosgene: These reagents serve as the source of the carbonyl chloride group (-C(O)Cl). The high reactivity of the acyl chloride is essential for the subsequent derivatization reactions where the S-octyl chlorothioformate is employed.
The general reaction scheme is a nucleophilic attack of the sulfur atom from the thiol onto the electrophilic carbon of phosgene, leading to the displacement of a chloride ion.
Caption: Synthesis of S-Octyl chlorothioformate.
Core Reactivity: Nucleophilic Acyl Substitution
The chemical utility of S-Octyl chlorothioformate is dominated by the reactivity of its chlorothioformate group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and sulfur atoms. This makes it an excellent substrate for nucleophilic acyl substitution reactions.
Nucleophiles such as amines, alcohols, and thiols readily attack this electrophilic carbon, displacing the chloride ion, which is an excellent leaving group. This reaction efficiently forms stable thioester derivatives, such as thiocarbamates (from amines) and thionocarbonates (from alcohols). This reactivity is fundamental to its application as a building block in organic synthesis.
Application in Drug Development & Organic Synthesis
The ability to introduce an S-octyl thioester moiety is highly valuable in medicinal chemistry and drug discovery.
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Intermediate Synthesis: It serves as a key intermediate in the creation of more complex molecules for pharmaceuticals and agrochemicals. The introduction of the S-octyl group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles of a drug candidate.
-
Bioisosteric Replacement: Thioesters are often used as bioisosteres for esters or amides. Replacing an oxygen atom with sulfur (as in a thioester) can subtly alter the electronic properties, conformation, and metabolic stability of a molecule. This can lead to improved potency, selectivity, or a more favorable drug metabolism and pharmacokinetics (DMPK) profile.
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Prodrug Strategies: The thioester linkage can be designed to be stable under normal physiological conditions but cleaved by specific enzymes (e.g., esterases) at a target site, releasing the active form of a drug.
While direct examples in FDA-approved drugs are specific, the use of chloro-containing intermediates is a cornerstone of pharmaceutical development, with over 250 such drugs on the market.[7] Reagents like S-Octyl chlorothioformate provide a reliable pathway for constructing the complex scaffolds required for modern therapeutics.[7]
Experimental Protocol: Synthesis of an S-Octyl Thiocarbamate
This protocol details a representative synthesis using S-Octyl chlorothioformate to form an S-octyl thiocarbamate from a generic primary amine (e.g., benzylamine).
Objective: To synthesize S-octyl benzylcarbamothioate via nucleophilic acyl substitution.
Materials:
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S-Octyl chlorothioformate (1.0 eq)
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Benzylamine (1.05 eq)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Workflow Diagram:
Caption: Experimental workflow for thiocarbamate synthesis.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM). Dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq).
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Rationale: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive S-Octyl chlorothioformate. The inert atmosphere prevents unwanted side reactions with air. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add S-Octyl chlorothioformate (1.0 eq) dropwise via a syringe over 10-15 minutes.
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Rationale: The reaction is exothermic. Cooling and slow addition control the reaction rate, preventing potential side reactions and ensuring safety.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Rationale: Stirring ensures homogeneity. TLC is a crucial in-process control to determine when the starting materials have been consumed and the reaction is complete.
-
-
Work-up & Extraction: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, followed by brine.
-
Rationale: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water is essential before solvent removal to prevent potential hydrolysis of the product upon storage.
-
-
Purification and Validation: Purify the resulting crude oil or solid via flash column chromatography on silica gel. Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
-
Rationale: This final step is the hallmark of a self-validating protocol. Purification removes any unreacted starting materials and byproducts. Spectroscopic analysis provides definitive proof of the molecular structure, confirming the success of the synthesis.
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Safety and Handling
S-Octyl chlorothioformate is a reactive chemical intermediate that requires careful handling in a controlled laboratory environment.
-
Hazard Statements: It is often associated with hazards such as skin irritation, potential for serious eye damage, and respiratory irritation. Some safety data sheets for similar chloroformates indicate toxicity upon inhalation or skin contact and note that contact with water can liberate toxic gas.[8]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, amines, and alcohols.[8] Storage under an inert atmosphere (e.g., nitrogen) is recommended to maintain purity.[8]
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Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations. The material may be handled by a licensed chemical destruction facility.[9]
Conclusion
S-Octyl chlorothioformate is a potent and versatile reagent for synthetic chemists, particularly those in the fields of drug discovery and materials science. Its well-defined reactivity, centered on nucleophilic acyl substitution, allows for the reliable and efficient introduction of S-octyl thioester functionalities. By understanding its core properties, synthetic applications, and handling requirements, researchers can effectively leverage this compound to construct novel molecules with tailored biological and physical properties, thereby advancing innovation in chemical and pharmaceutical development.
References
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Fengchen Group. Quality and Safety of S-Octyl Chlorothioformate: What Buyers Need to Know. Fengchen Group. Available at: [Link]
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